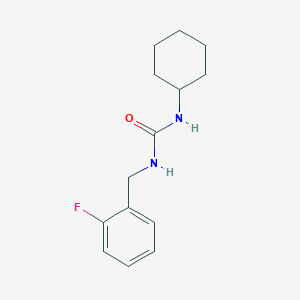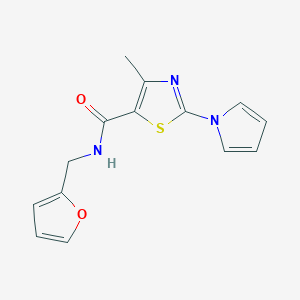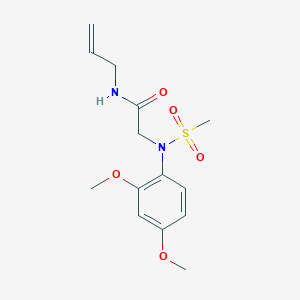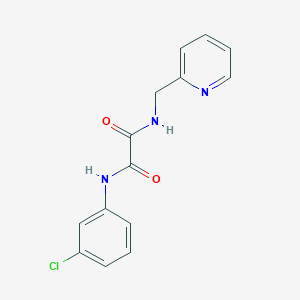
N-cyclohexyl-N'-(2-fluorobenzyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N'-(2-fluorobenzyl)urea, also known as CFTRinh-172, is a small molecule inhibitor that selectively targets the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. It has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases characterized by abnormal ion transport.
Wirkmechanismus
N-cyclohexyl-N'-(2-fluorobenzyl)urea binds to the cytoplasmic side of the CFTR chloride channel and blocks its function by preventing the opening of the channel pore. It does not affect other ion channels or transporters, making it a highly selective inhibitor of CFTR.
Biochemical and Physiological Effects:
CFTR plays a critical role in regulating ion and fluid transport in various tissues, including the lungs, pancreas, and intestine. Inhibition of CFTR by this compound leads to a decrease in chloride secretion and an increase in sodium absorption, resulting in a reduction in airway surface liquid volume and mucus viscosity, as well as impaired pancreatic bicarbonate secretion and intestinal fluid secretion.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohexyl-N'-(2-fluorobenzyl)urea is a highly specific and potent inhibitor of CFTR, making it an ideal tool for studying CFTR function and regulation. However, its use in cell-based assays and animal models requires careful consideration of its pharmacokinetics and potential off-target effects. In addition, the development of resistance to this compound has been reported in some cell types, highlighting the need for alternative inhibitors and therapeutic strategies.
Zukünftige Richtungen
Future research on N-cyclohexyl-N'-(2-fluorobenzyl)urea and related compounds will focus on improving their pharmacological properties and identifying new therapeutic targets for cystic fibrosis and other diseases. In addition, the use of this compound in combination with other drugs and gene therapies will be explored to enhance its therapeutic efficacy and overcome drug resistance. Finally, the development of novel CFTR inhibitors with improved selectivity and potency will be a major goal in the field.
Synthesemethoden
The synthesis of N-cyclohexyl-N'-(2-fluorobenzyl)urea involves the reaction of 2-fluorobenzylamine with cyclohexylisocyanate in the presence of a base, followed by purification and characterization. The yield of the synthesis is typically around 70%.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N'-(2-fluorobenzyl)urea has been widely used as a research tool to investigate the physiological and pathophysiological roles of CFTR in various tissues and cell types. It has been shown to inhibit CFTR-mediated chloride secretion in airway epithelial cells, pancreatic duct cells, and intestinal cells, among others. This compound has also been used to study the regulation of CFTR by various signaling pathways and to identify potential therapeutic targets for cystic fibrosis.
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-[(2-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O/c15-13-9-5-4-6-11(13)10-16-14(18)17-12-7-2-1-3-8-12/h4-6,9,12H,1-3,7-8,10H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORAMXDRHWVNMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-methyl-2-thienyl)methyl]-4-(2-pyridinyl)piperazine oxalate](/img/structure/B4925216.png)
![5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4925222.png)
![7-benzoyl-11-(4-bromophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4925225.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B4925241.png)
![ethyl 2-({[(N-acetylmethionyl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4925245.png)
![N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B4925248.png)

![3-[3-(dimethylamino)propyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4925258.png)
![3-[4-(3,5-dinitrophenoxy)phenyl]-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B4925260.png)
![4-(benzyloxy)-N-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B4925270.png)

![N-[2-(diethylamino)ethyl]-N-ethyl-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4925286.png)
![3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]-N-isopropyl-N-(2-methoxyethyl)propanamide](/img/structure/B4925305.png)